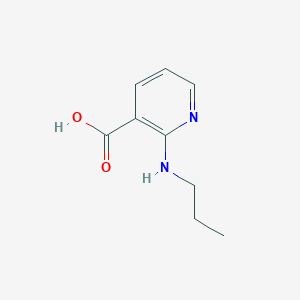

2-(Propylamino)nicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

An improved solvent-free synthesis of 2-(arylamino)nicotinic acid derivatives has been reported using boric acid as a catalyst . This sustainable method combines non-hazardous neat conditions with benefits like excellent yield, straightforward workup, and the use of readily available and safe catalysts in the absence of any solvent .Molecular Structure Analysis

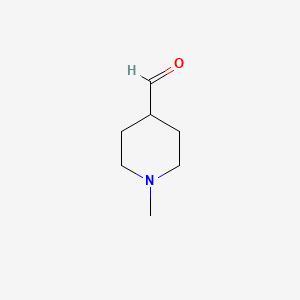

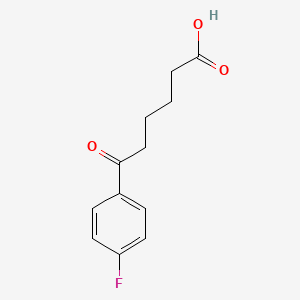

The molecular formula of 2-(Propylamino)nicotinic acid is C9H12N2O2. The molecular weight is 180.2 g/mol. More detailed structural information can be obtained from resources like ChemSpider .Chemical Reactions Analysis

A number of 2-substituted aryl derived from nicotinic acid were synthesized, 2–Bromo aryl substituents, proved its anti-inflammatory and analgesic efficacy . In another study, trace amounts of nicotinic acid (NA) were added to 2 M ZnSO4 to prepare an optimized electrolyte for aqueous zinc ion batteries .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from similar compounds. For instance, nicotinic acid has a melting point of -79 °C and a boiling point of 247 °C . The molecular weight of this compound is 180.2 g/mol.Scientific Research Applications

Synthesis and Material Science

One of the primary applications of 2-(Propylamino)nicotinic acid derivatives involves their synthesis through hydrothermal reactions, which are noted for their efficiency and environmental friendliness. Zhenghua Li et al. (2012) demonstrated that 2-(arylamino)nicotinic acids could be synthesized from 2-chloronicotinic acid with aromatic amine derivatives at high temperatures, yielding moderate to excellent outcomes (Zhenghua Li, S. Xiao, Ronghui Liang, & Zhining Xia, 2012). Additionally, the study on polymorphism and phase behaviors of 2-(phenylamino)nicotinic acid by S. Long et al. (2008) revealed insights into conformational polymorphism, showcasing the compound's versatility in material science (S. Long, S. Parkin, M. Siegler, ARTHUR CAMMERS, & Tonglei Li, 2008).

Pharmacological Research

In pharmacology, nicotinic acid and its derivatives have been extensively studied for their therapeutic potentials. For instance, the role of nicotinic acid in lipid metabolism and its anti-inflammatory properties have been a focus. Studies by Martina Lukasova et al. (2011) and others have demonstrated nicotinic acid's ability to inhibit atherosclerosis progression through receptor-mediated pathways, highlighting its potential beyond lipid modification (Martina Lukasova, C. Malaval, A. Gille, J. Kero, & S. Offermanns, 2011).

Industrial Applications

Dawid Lisicki et al. (2022) discussed the ecological methods for producing nicotinic acid, stressing the need for green chemistry in its industrial production. This review highlighted sustainable approaches to synthesizing nicotinic acid, underlining its importance in various industries, from pharmaceuticals to agriculture (Dawid Lisicki, K. Nowak, & Beata Orlińska, 2022).

Future Directions

Mechanism of Action

Target of Action

2-(Propylamino)nicotinic acid, also known as Niacin, is a B vitamin that plays a crucial role in metabolism . Its primary targets are various enzymes involved in redox reactions, where it acts as an electron donor or acceptor . It is also used to treat hyperlipidemia, dyslipidemia, hypertriglyceridemia, and to reduce the risk of myocardial infarctions .

Mode of Action

The compound interacts with its targets by acting as a precursor to nicotinamide coenzymes, including nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes participate in many vital redox reactions catalyzed by dozens of different enzymes .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve redox metabolism . A high NAD+/NADH ratio promotes oxidative catabolism, resulting in ATP synthesis . The compound also affects NAD-dependent pathways .

Pharmacokinetics

For instance, in patients with chronic kidney disease, the maximum plasma concentration (Cmax) is 0.06µg/mL for a 500mg oral dose, 2.42µg/mL for a 1000mg oral dose, and 4.22µg/mL for a 1500mg oral dose . The time to reach maximum concentration (Tmax) is 3.0 hours for a 1000mg or 1500mg oral dose .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It plays a vital role in maintaining efficient cellular function . It has direct effects, including antilipolytic, vasodilatory, and neuroprotective functions . It also modifies high LDL-C as well as low HDL-C, high lipoprotein a, and hypertriglyceridemia .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis can be improved under solvent-free conditions, which is beneficial for the environment . .

properties

IUPAC Name |

2-(propylamino)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-5-10-8-7(9(12)13)4-3-6-11-8/h3-4,6H,2,5H2,1H3,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYONGVMXQDSGRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=CC=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1315058.png)

![1-{4-[3-(Trifluoromethyl)phenoxy]phenyl}ethan-1-one](/img/structure/B1315059.png)

![N-[4-(2-bromoacetyl)phenyl]benzamide](/img/structure/B1315067.png)

![4,4'-Di-tert-butyl-[1,1'-biphenyl]-2-amine](/img/structure/B1315074.png)

![5-Phenylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B1315092.png)